molecular formula C12H9FN2O4 B14806004 methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate

methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate

Cat. No.: B14806004
M. Wt: 264.21 g/mol
InChI Key: SZSGDSOTTJBMIM-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. This compound is characterized by the presence of a fluorine atom, a nitroethenyl group, and a carboxylate ester group attached to the indole core. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoroindole.

    Nitration: The 6-fluoroindole undergoes nitration to introduce the nitro group.

    Vinylation: The nitro group is then converted to a nitroethenyl group through a vinylation reaction.

    Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the indole compound.

    Reduction: Amino derivatives of the indole compound.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3-(2-nitroethenyl)-1H-indole
  • 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol
  • 2-chloro-3-[(E)-2-nitroethenyl]-6-(trifluoromethyl)pyridine

Uniqueness

Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate is unique due to the presence of the carboxylate ester group, which can influence its reactivity and interactions with biological targets. The combination of fluorine, nitroethenyl, and carboxylate ester groups provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C12H9FN2O4

Molecular Weight

264.21 g/mol

IUPAC Name

methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate

InChI

InChI=1S/C12H9FN2O4/c1-19-12(16)9-4-8(13)5-10-11(9)7(6-14-10)2-3-15(17)18/h2-6,14H,1H3

InChI Key

SZSGDSOTTJBMIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=C[N+](=O)[O-]

Origin of Product

United States

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